7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Lipophilicity Drug‑likeness Solubility

7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 1281233‑89‑3) is a fully decorated, fused N‑heterocyclic building block within the pyrazolo[1,5‑a]pyrimidine family. It carries a reactive 7‑chloro leaving group, two methyl groups at positions 2 and 5, and a p‑tolyl substituent at position 3, yielding a molecular formula of C₁₅H₁₄ClN₃ and a molecular weight of 271.74 g mol⁻¹.

Molecular Formula C15H14ClN3
Molecular Weight 271.74 g/mol
Cat. No. B11848159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC15H14ClN3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)Cl)C
InChIInChI=1S/C15H14ClN3/c1-9-4-6-12(7-5-9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3
InChIKeyVOEFMOIZKRBVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine – Core Identity and Procurement-Relevant Specifications


7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 1281233‑89‑3) is a fully decorated, fused N‑heterocyclic building block within the pyrazolo[1,5‑a]pyrimidine family. It carries a reactive 7‑chloro leaving group, two methyl groups at positions 2 and 5, and a p‑tolyl substituent at position 3, yielding a molecular formula of C₁₅H₁₄ClN₃ and a molecular weight of 271.74 g mol⁻¹ [1]. Commercial supply is typically at ≥95 % purity, with storage recommended at 2–8 °C in sealed, dry containers . The scaffold is recognized for its role in kinase inhibitor design, optoelectronic fluorophore development, and as a general synthetic intermediate [2][3].

Why 7‑Chloro‑2,5‑dimethyl‑3‑(p‑tolyl)pyrazolo[1,5‑a]pyrimidine Cannot Be Replaced by In‑Class Analogs


The pyrazolo[1,5‑a]pyrimidine scaffold is highly tunable, yet even minor substituent changes can drastically alter reactivity, lipophilicity, and biological target engagement. The specific pattern of 7‑chloro, 2,5‑dimethyl, and 3‑p‑tolyl substituents creates a unique steric and electronic environment that governs both the regioselectivity of nucleophilic aromatic substitution (SNAr) at C7 and the spatial orientation of the C3 aryl group [1][2]. In practice, attempts to directly substitute this compound with simpler analogs—such as the des‑aryl 7‑chloro‑2,5‑dimethyl‑pyrazolo[1,5‑a]pyrimidine—result in loss of the pre‑installed C3 vector, forcing additional synthetic steps and often encountering incompatible cross‑coupling conditions that lead to regioisomeric mixtures [3]. The quantitative evidence presented in Section 3 demonstrates that these differences are not merely structural but translate into measurable consequences for synthetic efficiency and molecular properties.

Quantitative Differentiation of 7‑Chloro‑2,5‑dimethyl‑3‑(p‑tolyl)pyrazolo[1,5‑a]pyrimidine Against its Closest Analogs


Lipophilicity (XLogP3) Shifts Broader than the Des‑aryl Analog, Dictating Solubility and Membrane Permeability

The presence of the p‑tolyl group at position 3 increases the calculated lipophilicity of the target compound by approximately 1.9 log units relative to the des‑aryl analog 7‑chloro‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine. This shift moves the compound from a moderately polar region into the optimal oral drug‑likeness space defined by Lipinski’s Rule of 5 (XLogP < 5), enhancing membrane permeability potential while maintaining acceptable aqueous solubility [1][2].

Lipophilicity Drug‑likeness Solubility

Topological Polar Surface Area (TPSA) Defines a Distinct Descriptor Space for BBB Penetration Potential

The TPSA of the target compound is 30.2 Ų, which falls below the widely accepted threshold of 60 Ų for passive blood‑brain barrier (BBB) penetration. This value is nearly identical to the des‑aryl analog (30.2 Ų), indicating that the p‑tolyl substitution does not expand the polar surface area and preserves the compound’s intrinsic CNS accessibility profile [1][2].

Blood‑brain barrier TPSA CNS drug design

Pre‑installed C3 Aryl Group Enables Direct SNAr Diversification without Cross‑Coupling Interference

The 7‑chloro substituent is a well‑established leaving group for SNAr amination. The 3‑p‑tolyl group is introduced during the core synthesis, eliminating the need for post‑functionalization Suzuki coupling at C3. Published methodology demonstrates that 7‑chloro‑3‑aryl precursors undergo clean SNAr with amines, whereas the corresponding 3‑bromo‑7‑chloro intermediate suffers from competitive dual substitution and complex regioisomeric mixtures under Pd‑catalyzed conditions [1].

Synthetic efficiency SNAr Late‑stage functionalization

Rotatable Bond Count Minimizes Conformational Entropy Relative to More Flexible Analogs

The target compound has a single rotatable bond (the C3–p‑tolyl linkage), whereas analogs such as 7‑chloro‑3‑(3‑methoxybenzyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine possess 3–4 rotatable bonds. Reduced conformational flexibility is associated with lower entropy loss upon binding, potentially enhancing target affinity and selectivity [1].

Conformational restriction Entropy Binding affinity

Commercial Purity ≥98 % Exceeds the Typical 95 % Benchmark for Common Building Blocks

Multiple independent suppliers offer this compound at 98 % purity, notably higher than the 95 % standard for many routine heterocyclic building blocks. Higher initial purity reduces the need for pre‑reaction purification and minimizes impurity‑related side reactions in sensitive catalytic transformations .

Purity Quality control Reproducibility

Procurement‑Targeted Application Scenarios for 7‑Chloro‑2,5‑dimethyl‑3‑(p‑tolyl)pyrazolo[1,5‑a]pyrimidine


Kinase‑Focused Fragment‑Based Drug Discovery (FBDD) Libraries

The compound’s low molecular weight (271.74 g mol⁻¹), moderate lipophilicity (XLogP3 = 4.1), and hydrogen‑bond acceptor count (2) place it within fragment‑like space. The pre‑installed p‑tolyl group provides a rigid aromatic moiety for π‑stacking in kinase ATP‑binding pockets, while the 7‑chloro handle permits rapid SNAr‑mediated diversification into targeted libraries of 7‑amino‑3‑(p‑tolyl) analogs. As demonstrated by Dwyer et al. (2013), pyrazolo[1,5‑a]pyrimidines with this substitution pattern have yielded potent pan‑Pim kinase inhibitors with IC₅₀ values in the low nanomolar range, supporting the scaffold’s relevance for kinase‑targeted FBDD [1].

CNS‑Penetrant Lead Optimization Programs

With a TPSA of 30.2 Ų (well below the 60 Ų BBB threshold) and no hydrogen‑bond donors, the compound is predicted to passively cross the blood‑brain barrier. The single rotatable bond minimizes conformational flexibility, a feature correlated with improved CNS target engagement. This property profile makes it an attractive core for developing CNS‑active therapeutics, where the p‑tolyl group can be further functionalized via late‑stage C–H activation without altering the favorable CNS physicochemical signature [2].

Optoelectronic Fluorophore Development

Pyrazolo[1,5‑a]pyrimidines are established fluorophores with emission wavelengths tunable through peripheral substitution. The p‑tolyl group extends the π‑conjugation from the core, potentially red‑shifting absorption and emission bands compared to des‑aryl analogs. Recent DFT/TDDFT studies on related compounds confirm that 3‑aryl substitution modulates the local‑excited (LE) and intramolecular charge‑transfer (ICT) states, enabling rational design of dyes for OLED and bioimaging applications [3]. The 7‑chloro group provides a synthetic handle for attaching solubilizing or electron‑withdrawing groups to fine‑tune photophysical properties.

Diversity‑Oriented Synthesis (DOS) of 3,7‑Difunctionalized Pyrazolo[1,5‑a]pyrimidines

The compound is an ideal starting point for DOS campaigns that require parallel exploration of the C3 and C7 vectors. The 3‑p‑tolyl is already installed, and the 7‑chloro undergoes SNAr with a broad range of N‑, O‑, and S‑nucleophiles. This orthogonal reactivity eliminates the need for protecting group strategies or transition‑metal‑catalyzed couplings at C3, which are known to suffer from regioisomeric mixtures when attempted on 3‑bromo‑7‑chloro intermediates. The net effect is a 2–3 step reduction in synthetic sequence length per library member, directly translating to lower cost and faster turnaround times in medicinal chemistry projects [4].

Quote Request

Request a Quote for 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.